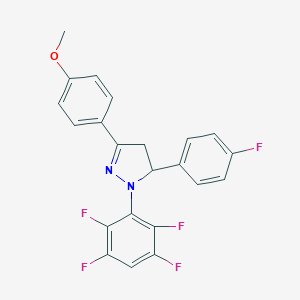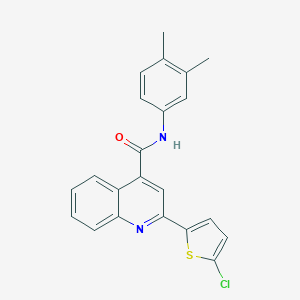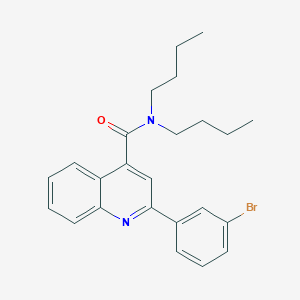![molecular formula C42H38Cl2N4O2 B330104 2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B330104.png)
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorophenyl groups, and subsequent functionalization to attach the carboxamide group. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Chlorophenyl Groups: This step may involve the use of chlorobenzene derivatives in a Friedel-Crafts acylation reaction.
Functionalization to Attach Carboxamide Group: This can be done through amide coupling reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chlorophenyl)-4-quinolinecarboxamide
- N-{3-[({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}-4-quinolinecarboxamide
Uniqueness
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both chlorophenyl and quinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C42H38Cl2N4O2 |
|---|---|
Peso molecular |
701.7 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-N-[[5-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-1,3,3-trimethylcyclohexyl]methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C42H38Cl2N4O2/c1-41(2)22-26(46-40(50)32-21-38(30-15-5-9-17-34(30)44)48-36-19-11-7-13-28(32)36)23-42(3,24-41)25-45-39(49)31-20-37(29-14-4-8-16-33(29)43)47-35-18-10-6-12-27(31)35/h4-21,26H,22-25H2,1-3H3,(H,45,49)(H,46,50) |
Clave InChI |
HVHBAXKMCNCSDL-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC=C7Cl)C |
SMILES canónico |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC=C7Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B330021.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B330025.png)
![3-(2,6-dichlorophenyl)-N-[4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)butyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330026.png)
![ethyl {5-bromo-2-methoxy-4-[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B330027.png)
![5-[2-(benzyloxy)-5-bromo-3-iodobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B330028.png)

![5-[(3-fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330032.png)




![Dimethyl 5-{[3-(3,4-dichlorophenyl)acryloyl]amino}isophthalate](/img/structure/B330045.png)
![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330046.png)
